molecular formula C12H19NO3 B2795980 Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 2137704-05-1

Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No. B2795980
CAS RN: 2137704-05-1
M. Wt: 225.288
InChI Key: JYMNJYSFLRQUPF-UHFFFAOYSA-N
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Description

Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate is a chemical compound with the CAS Number: 2137704-05-1 . It has a molecular weight of 225.29 . The compound is stored at 4 degrees Celsius and is available in powder form . The IUPAC name for this compound is tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate .


Synthesis Analysis

The synthesis of this compound involves a Curtius rearrangement reaction and a Hofmann degradation reaction . The raw materials used in the synthesis are easy to obtain, and the process is simple .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-9(7-14)12(8-13)4-5-12/h7,9H,4-6,8H2,1-3H3 . This code provides a unique identifier for the compound and can be used to predict its molecular structure.

Scientific Research Applications

Synthesis of Novel Compounds

Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate and its derivatives are primarily used in the synthesis of novel compounds. Meyers et al. (2009) describe efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, which serves as a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Enantioselective Synthesis

López et al. (2020) demonstrated the enantioselective synthesis of 4-substituted proline scaffolds, including tert-butyl (S)-4-methyleneprolinate, which is transformed into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in the industrial synthesis of antiviral ledipasvir (López et al., 2020).

Catalytic Applications

A study by Molchanov et al. (2013) explored the regioselective cycloaddition of C-Aryl- and C-Carbamoylnitrones to Methyl 2-Benzylidenecyclopropanecarboxylate, yielding substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013).

Synthesis of Antibacterial Agents

Odagiri et al. (2013) synthesized novel quinolone antibacterial agents, including compounds with 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, which exhibited potent antibacterial activity against respiratory pathogens (Odagiri et al., 2013).

Derivative Synthesis for Drug Development

Radchenko et al. (2010) synthesized 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, a derivative of the spirocyclic scaffold used in drug design, indicating the potential application of tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate in medicinal chemistry (Radchenko, Grygorenko, & Komarov, 2010).

NMR Spectroscopy in Structural Analysis

Jakubowska et al. (2013) utilized NMR spectroscopy for the assignment of the absolute configuration of a related compound, 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one, indicating the potential for similar analytical applications for tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate (Jakubowska et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-9(7-14)12(8-13)4-5-12/h7,9H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMNJYSFLRQUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate

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